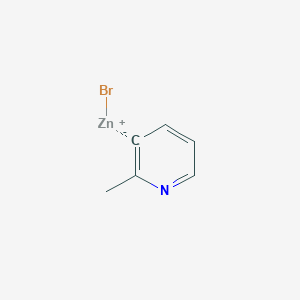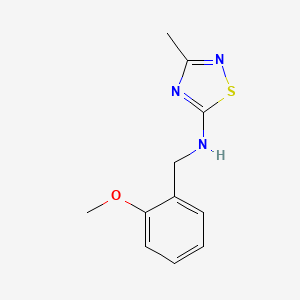
n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a methyl group attached to the thiadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine typically involves the reaction of 2-methoxybenzylamine with 3-methyl-1,2,4-thiadiazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrogen atom, converting the amine group to an imine or a secondary amine.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Imines or secondary amines.
Substitution: Derivatives with different functional groups on the benzyl ring.
科学研究应用
Chemistry: n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anticancer properties, although further research is needed to confirm these effects and understand the underlying mechanisms.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.
作用机制
The mechanism of action of n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. In antimicrobial applications, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms. In anti-inflammatory and anticancer research, it may modulate signaling pathways involved in inflammation and cell proliferation.
相似化合物的比较
2-(4-Iodo-2,5-dimethoxyphenyl)-n-(2-methoxybenzyl)ethanamine: This compound is a derivative of phenethylamine and shares the methoxybenzyl group with n-(2-Methoxybenzyl)-3-methyl-1,2,4-thiadiazol-5-amine.
2,5-Dimethoxyphenethylamine (2C family): These compounds are structurally similar and have been studied for their psychoactive effects.
Uniqueness: this compound is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Unlike the 2C family compounds, it is not primarily known for psychoactive effects but rather for its potential antimicrobial, anti-inflammatory, and anticancer activities.
属性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H13N3OS/c1-8-13-11(16-14-8)12-7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3,(H,12,13,14) |
InChI 键 |
XYZVMWLJLJVRMQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NSC(=N1)NCC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)
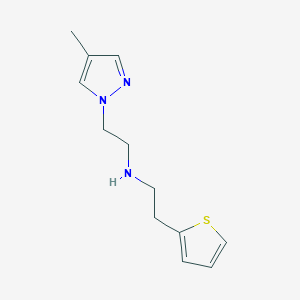
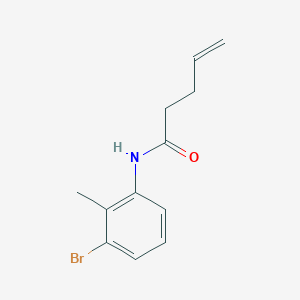

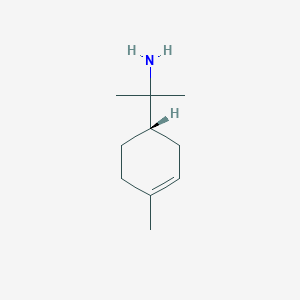
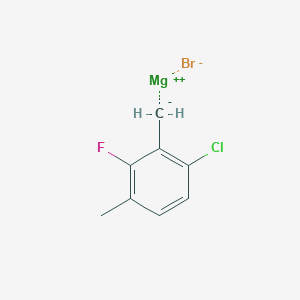
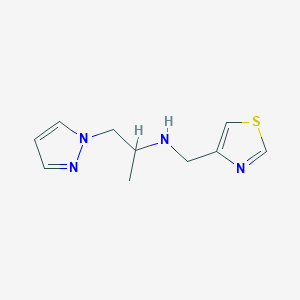
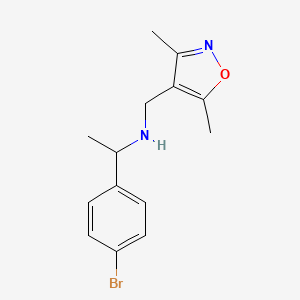
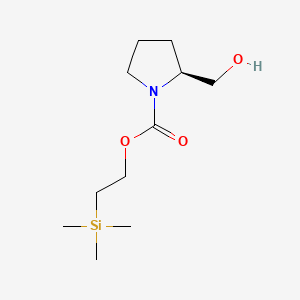
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
